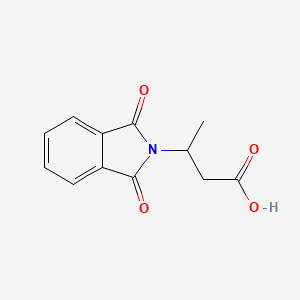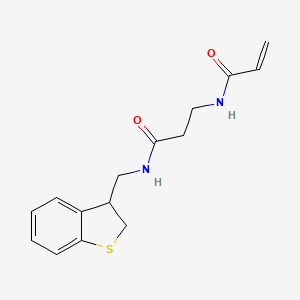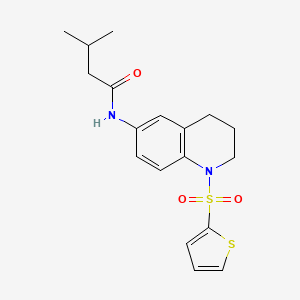
3-methyl-N-(1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-methyl-N-(1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)butanamide is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound is known for its ability to modulate certain biological pathways, making it a valuable tool for studying various physiological and biochemical processes.
詳細な合成法
Design of the Synthesis Pathway
The synthesis pathway for the compound '3-methyl-N-(1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)butanamide' involves the reaction of 3-methyl-2-butanone with 2-aminobenzothiophene-1,1-dioxide, followed by a series of reactions to introduce the sulfonyl and quinoline groups.
Starting Materials
3-methyl-2-butanone, 2-aminobenzothiophene-1,1-dioxide, Sulfonyl chloride, Sodium hydroxide, Acetic acid, Phosphorus oxychloride, Ammonia, Ethanol
Reaction
Step 1: 3-methyl-2-butanone is reacted with 2-aminobenzothiophene-1,1-dioxide in the presence of sodium hydroxide and acetic acid to form 3-methyl-N-(2-oxo-2-(1-thiophen-2-yl)ethyl)butanamide., Step 2: The above product is then reacted with sulfonyl chloride in the presence of triethylamine to introduce the sulfonyl group, forming 3-methyl-N-(1-thiophen-2-ylsulfonyl-2-oxoethyl)butanamide., Step 3: Phosphorus oxychloride is added to the above product to form the corresponding acid chloride, which is then reacted with 6-amino-3,4-dihydroquinoline in the presence of triethylamine to introduce the quinoline group, forming 3-methyl-N-(1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)butanamide., Step 4: The final product is obtained by treating the above compound with ammonia in ethanol.
作用機序
The mechanism of action of 3-methyl-N-(1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)butanamide involves its ability to bind to specific receptors in the body. Specifically, this compound is known to bind to the ATP-binding site of protein kinase C, which inhibits its activity. This, in turn, can lead to downstream effects on various physiological and biochemical processes.
生化学的および生理学的効果
The biochemical and physiological effects of 3-methyl-N-(1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)butanamide are still being studied. However, research has shown that this compound can have a variety of effects on the body, including:
- Inhibition of protein kinase C activity
- Inhibition of phosphodiesterase activity
- Modulation of calcium signaling pathways
- Modulation of gene expression
実験室実験の利点と制限
One of the main advantages of using 3-methyl-N-(1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)butanamide in lab experiments is its ability to selectively modulate certain biological pathways. This makes it a valuable tool for studying the role of these pathways in various physiological and biochemical processes. However, there are also limitations to using this compound. For example, its effects may be dose-dependent, and it may not be effective in all experimental models.
将来の方向性
There are several future directions for research involving 3-methyl-N-(1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)butanamide. Some potential areas of research include:
- Further studies on the compound's mechanism of action
- Investigation of the compound's effects on specific physiological and biochemical processes
- Development of new derivatives of the compound with improved efficacy and selectivity
- Exploration of the compound's potential therapeutic applications
In conclusion, 3-methyl-N-(1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)butanamide is a valuable tool for scientific research due to its ability to selectively modulate certain biological pathways. While there is still much to learn about this compound, its potential applications in research make it a promising area of study for the future.
科学的研究の応用
3-methyl-N-(1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)butanamide has several potential applications in scientific research. One of the most promising areas of research involves the compound's ability to modulate certain biological pathways. For example, studies have shown that this compound can inhibit the activity of certain enzymes, such as protein kinase C and phosphodiesterase. This makes it a valuable tool for studying the role of these enzymes in various physiological and biochemical processes.
特性
IUPAC Name |
3-methyl-N-(1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3S2/c1-13(2)11-17(21)19-15-7-8-16-14(12-15)5-3-9-20(16)25(22,23)18-6-4-10-24-18/h4,6-8,10,12-13H,3,5,9,11H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYYWJJXBXOYNHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NC1=CC2=C(C=C1)N(CCC2)S(=O)(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-N-(1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)butanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(tetrazol-1-yl)-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B2911210.png)
![3-[(4-isopropylphenyl)sulfonyl]-N-(4-methoxyphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2911211.png)
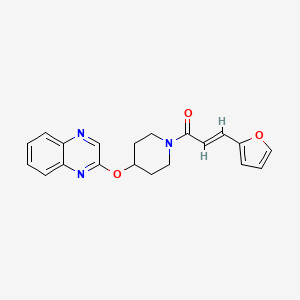
![6-chloro-N-[1-(3-methylpiperidin-1-yl)propan-2-yl]pyridine-3-carboxamide](/img/structure/B2911213.png)
![6-(4-((2,4-Difluorophenyl)sulfonyl)piperazin-1-yl)-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2911215.png)
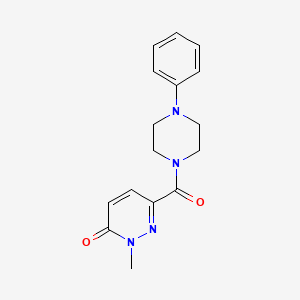
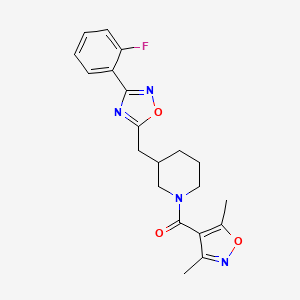
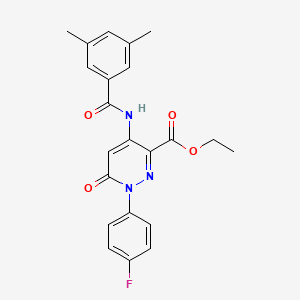
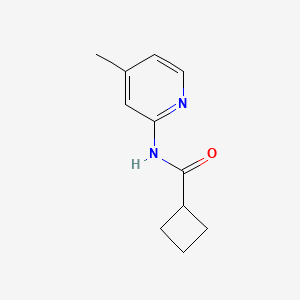
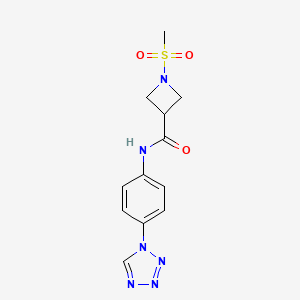
![2-cyclopropyl-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)acetamide](/img/structure/B2911223.png)
![3-(4-ethoxyphenyl)-5-{[(3-fluorophenyl)methyl]sulfanyl}-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one](/img/structure/B2911225.png)
